2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-7-2-3-9-16(14)23-19(26)13-27-21-15(8-6-12-22-21)20-24-17-10-4-5-11-18(17)25-20/h2-12H,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNGZNHUMASPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked via a thioether bond, often using thiolating agents such as thiourea.
Acetamide Group Addition: The final step involves the acylation of the thioether-linked intermediate with an acetamide derivative under suitable conditions, such as using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or pyridine rings, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the reaction of benzimidazole derivatives with pyridine and thiol groups, followed by acetamide formation. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula and structure.
Antimicrobial Properties
Recent studies have shown that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have been evaluated for their in vitro antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that similar benzimidazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For example, inhibitors of insulin-like growth factor 1 receptor (IGF-1R) have shown promise in reducing tumor viability in various cancer models .
Antitubercular Activity
A study focusing on the synthesis of thio-acetamides reported promising results for antitubercular activity against Mycobacterium tuberculosis. The active compounds were evaluated both in vitro and in vivo, demonstrating efficacy in inhibiting key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the benzimidazole or pyridine rings can significantly enhance biological activity. For example, introducing different substituents on the nitrogen atom of the acetamide group has been correlated with increased potency against targeted diseases .
Summary of Findings
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer | Tumor Growth Inhibition | Inhibits IGF-1R signaling pathways leading to reduced tumor viability |
| Antitubercular | Mycobacterial Enzyme Inhibition | Active against Mycobacterium tuberculosis, inhibiting critical enzymes |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division . By binding to the tubulin protein, it prevents the formation of microtubules, thereby arresting the cell cycle and inducing apoptosis in cancer cells. This mechanism involves the interaction with specific binding sites on the tubulin protein, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)pyridine: Lacks the thioether and acetamide groups, making it less versatile in terms of chemical reactivity.
N-(o-tolyl)acetamide: Lacks the benzimidazole and pyridine moieties, thus not exhibiting the same biological activity.
3-(1H-benzo[d]imidazol-2-yl)pyridine-2-thiol: Similar structure but with a thiol group instead of a thioether linkage.
Uniqueness
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both benzimidazole and pyridine moieties linked through a thioether bond to an acetamide group allows for diverse interactions with biological targets and potential therapeutic applications.
Biological Activity
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a novel derivative that combines a benzimidazole core with pyridine and thioether functionalities. This structural configuration suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features:
- Benzimidazole moiety : Known for various biological activities including anticancer and antimicrobial effects.
- Pyridine ring : Often contributes to the pharmacological properties of drugs.
- Thioether linkage : May enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and pyridine derivatives exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit various kinases, including the insulin-like growth factor 1 receptor (IGF-1R), which is crucial in cancer cell proliferation .
- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function .
- Antitumor Activity : In vitro studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, which is essential for mitosis .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Evaluation :
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
Discussion
The biological activity of This compound is promising based on its structural components that are known to exhibit significant pharmacological properties. The combination of benzimidazole and pyridine enhances its potential as a therapeutic agent against various diseases.
Future Directions
Further research should focus on:
- In vivo studies to evaluate the pharmacokinetics and toxicity profiles.
- Structure-activity relationship (SAR) studies to optimize efficacy.
- Development of formulations for enhanced bioavailability.
Q & A
Basic Research Question
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .
- IR spectroscopy : Confirm thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functional groups .
- Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .
- X-ray crystallography : Resolve crystal packing and bond angles for unambiguous structural assignment .
What are the best practices for characterizing the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via UV-Vis or HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
- Light sensitivity : Expose samples to UV/visible light and assess photodegradation using mass spectrometry .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding poses with kinase ATP-binding pockets, referencing similar benzimidazole-acetamide docking studies .
- In vitro assays :
- Kinase inhibition profiling : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- IC₅₀ determination : Perform dose-response curves with purified kinases, using staurosporine as a positive control .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating activity with kinase inhibition .
What computational methods are employed to predict the compound’s binding affinity with DNA or protein targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity and interaction sites .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability and key residues (e.g., hydrogen bonds with DNA minor grooves) .
- QSAR modeling : Corrogate structural features (e.g., electron-withdrawing groups on the benzimidazole) with biological activity using CoMFA or CoMSIA .
How can discrepancies between theoretical and experimental spectral data be resolved during structural characterization?
Advanced Research Question
- DFT-NMR correlation : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts using GIAO methods, comparing with experimental NMR data .
- Vibrational analysis : Match computed IR frequencies (using scaled force constants) with experimental peaks to identify anomalies (e.g., solvent effects) .
- X-ray refinement : Re-examine crystallographic data (e.g., anisotropic displacement parameters) to rule out disorder or co-crystallized solvents .
What strategies are recommended to improve the compound’s solubility and bioavailability for in vitro studies?
Advanced Research Question
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug design : Modify the acetamide group with hydrolyzable esters (e.g., pivaloyloxymethyl) to increase membrane permeability .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, monitoring release kinetics via dialysis .
How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Advanced Research Question
- Scaffold diversification : Synthesize analogs with variations in the benzimidazole (e.g., electron-donating/withdrawing substituents) and acetamide (e.g., N-alkyl vs. aryl) moieties .
- Biological profiling : Test derivatives against target-specific assays (e.g., enzyme inhibition, antimicrobial activity) to identify critical pharmacophores .
- 3D-QSAR : Align molecular fields (steric, electrostatic) of active/inactive analogs to generate contour maps guiding further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
